molecular formula C8H9Cl2NO B1273774 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride CAS No. 5467-71-0

2-amino-1-(4-chlorophenyl)ethanone Hydrochloride

Cat. No. B1273774
CAS RN: 5467-71-0
M. Wt: 206.07 g/mol
InChI Key: OVKMQHKVUWBLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-amino-1-(4-chlorophenyl)ethanone Hydrochloride" is a chemical entity that has been explored in various research contexts due to its potential pharmaceutical applications. While the exact compound is not directly mentioned in the provided papers, derivatives and structurally related compounds have been synthesized and studied for their biological activities, such as anti-HIV-1 RT inhibition , antimicrobial activity , and as part of structural studies in X-ray crystallography .

Synthesis Analysis

The synthesis of related compounds often begins with 4-chlorophenol or similar starting materials. For instance, a derivative with anti-HIV-1 RT activity was synthesized using a molecular hybridization approach, leading to a series of novel compounds . Another study reported the synthesis of 4-Chloro-2-hydroxyacetophenone, which involved acetylation, methylation, and Fries rearrangement, followed by deacetylation and diazotization, resulting in an overall yield of about 44% . These methods reflect the complexity and multi-step nature of synthesizing chlorophenyl ethanone derivatives.

Molecular Structure Analysis

Structural studies of chlorophenyl ethanone derivatives have been conducted using various spectroscopic techniques. For example, X-ray diffraction techniques, along with IR, 1H NMR, and 13C NMR, were used to determine the structure of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds . These studies are crucial for understanding the molecular geometry and potential interaction sites for biological activity.

Chemical Reactions Analysis

The reactivity of chlorophenyl ethanone derivatives has been explored in the context of heterocyclization and condensation reactions. One study demonstrated the conversion of 1-(2,4-dihydroxyphenyl)ethanone into an isoflavone using N,N-dimethylformamide dimethyl acetal, which could further react with various binucleophiles to yield heterocycles like isoxazole, pyrazoles, and aminopyrimidines . These reactions are indicative of the versatility of chlorophenyl ethanone derivatives in synthesizing diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl ethanone derivatives are influenced by their molecular structure. The presence of the chlorophenyl group can affect the compound's polarity, solubility, and reactivity. The antimicrobial activity study of a related compound suggests that the synthesized chlorophenyl ethanone derivative has significant activity against both gram-positive and gram-negative bacteria, indicating its potential as a pharmaceutical ingredient . The intermolecular hydrogen bonding patterns observed in X-ray studies also provide insights into the solid-state properties of these compounds .

Scientific Research Applications

Pyrolysis Products Investigation

Research has identified pyrolysis products of substances similar to 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I. These studies focus on understanding the stability and potential degradation products when exposed to heat, crucial for assessing the risks associated with inhalation or smoking of these substances (Texter et al., 2018).

Condensation Reactions

Another area of research involves the condensation reactions of compounds related to 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride. For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal has been studied, leading to the production of heterocycles like isoflavones, pyrazoles, and aminopyrimidines (Moskvina et al., 2015).

Antimicrobial Activity

Compounds structurally similar to 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride have been synthesized and evaluated for antimicrobial activity. For example, research involving the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, using 4-chlorophenol as a starting material, has shown promising results in fighting gram-positive and gram-negative bacteria (Wanjari, 2020).

Molecular Dynamics and Quantum Chemical Studies

Molecular dynamics and quantum chemical studies have been conducted on derivatives of 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride. These studies, such as those on thiazole and thiadiazole derivatives, help in predicting their corrosion inhibition performances and understanding their interaction with metal surfaces (Kaya et al., 2016).

Biotransformation for Drug Synthesis

Biotransformation studies using strains like Acinetobacter sp. have been carried out for the enantioselective synthesis of chiral intermediates from compounds related to 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride. Such studies are significant for the production of antifungal agents like Miconazole (Miao et al., 2019).

Safety And Hazards

This compound is considered harmful by inhalation, in contact with skin, and if swallowed . It is labeled with the GHS07 pictogram, and the safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-1-(4-chlorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKMQHKVUWBLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969965
Record name 2-Amino-1-(4-chlorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(4-chlorophenyl)ethanone Hydrochloride

CAS RN

5467-71-0
Record name Ethanone, 2-amino-1-(4-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5467-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5467-71-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-(4-chlorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.) and NaN(CHO)2 (1.1 eq.) in acetonitrile (1.5 mL per mmol) was heated to reflux for 4 h at 105° C. ext. temperature. The formed sodium bromide was removed by filtration and the filtrate concentrated in vacuo. The residue was dissolved in ethanol (2.5 mL per mmol) and conc. aq. hydrochloric acid (0.9 mL per mmol) added at ambient temperature. After stirring for 72 h at room temperature the solids were filtered off and washed with ethanol (1×0.5 mL per mmol). Drying of the solids afforded 2-amino-1-(4-chlorophenyl)ethanone hydrochloride in ca. 50% yield that was used in the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaN(CHO)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The starting 2-amino-1-(4-chlorophenyl)ethanone hydrochloride was prepared according to the following procedure. The 1-(4-chlorophenyl)ethanone (1.0 eq.) was dissolved in glacial acetic acid (1 ml, per mmol). To this was added a slurry of pyridinium bromide perbromide (1.03 eq.) in acetic acid (1 mL per mmol). The heterogeneous mixture was stirred for 4 h at ambient temperature. After about 30 min. the mixture turned homogeneous. After pouring into ice-water a yellow precipitate was filtered off and washed with water (2×1 mL per mmol of starting ketone). Drying of the precipitate afforded 2-bromo-1-(4-chlorophenyl)ethanone in ca. 90% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of 2-bromo-4'-chloroacetophenone (10.34 g, 43.40 mmol) and 18-crown-6 (1.16 g, 4.34 mmol) in acetonitrile (150 mL) at room temperature (RT) is added sodium diformylamide (12.51 g, 131.6 mmol). After 3 h at RT and 2 h at 40° C., the suspension is diluted with water (100 mL) and extracted with ethyl acetate (4×150 mL). The combined organics are washed with brine, dried (magnesium sulfate), and concentrated to afford waxy yellow solids. These are taken up in absolute ethanol (150 mL), the stirred solution is treated with concentrated hydrochloric acid (15.00 mL, 174 mmol), and the mixture is heated to reflux for 1.5 h. The suspension is cooled to RT, filtered, and the solids are washed with ethyl acetate. Drying in vacuo at RT afforded the title compound as white solids.
Quantity
10.34 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
12.51 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
Reactant of Route 2
2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
Reactant of Route 3
2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
Reactant of Route 4
Reactant of Route 4
2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
Reactant of Route 5
2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
Reactant of Route 6
2-amino-1-(4-chlorophenyl)ethanone Hydrochloride

Citations

For This Compound
2
Citations
F Colpaert, S Mangelinckx, B Denolf… - The Journal of Organic …, 2012 - ACS Publications
Reaction of N-tert-butanesulfinyl α-halo imines with alkoxides afforded new N-tert-butanesulfinyl 2-amino acetals in good to excellent yield. These N-tert-butanesulfinyl 2-amino acetals …
Number of citations: 8 pubs.acs.org
J Yu, W Gou, H Shang, Y Cui, X Sun, L Luo… - Journal of Enzyme …, 2022 - Taylor & Francis
The poly (ADP-ribose) polymerase (PARP) inhibitors play a crucial role in cancer therapy. However, most approved PARP inhibitors cannot cross the blood-brain barrier, thus limiting …
Number of citations: 1 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.